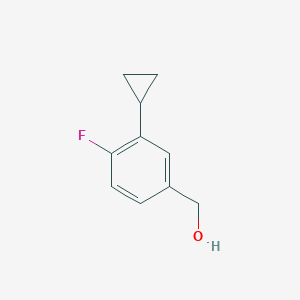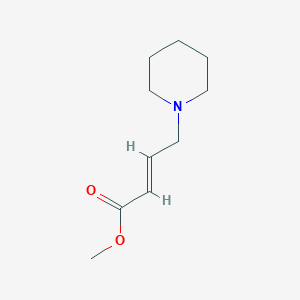
2-(Benzyloxymethyl)oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxymethyl)oxetane: is a chemical compound with the molecular formula C₁₁H₁₄O₂. It belongs to the oxetane family, which consists of four-membered cyclic ethers. The compound features a benzyl group (benzyloxymethyl) attached to one of the carbon atoms in the oxetane ring .
Preparation Methods
There are several synthetic routes to prepare 2-(Benzyloxymethyl)oxetane:
Ring-Opening Reaction: One common method involves the ring-opening reaction of an epoxide with a benzyl alcohol. For example
Industrial Production: While not widely used industrially, the compound can be synthesized on a laboratory scale using the methods mentioned above.
Chemical Reactions Analysis
2-(Benzyloxymethyl)oxetane can undergo various reactions:
Ring-Opening Reactions: Due to its strained four-membered ring, it readily undergoes ring-opening reactions with nucleophiles (e.g., amines, thiols, and alcohols).
Substitution Reactions: The benzyl group can be substituted by various nucleophiles.
Oxidation/Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common reagents include Lewis acids (for ring-opening), nucleophiles (for substitution), and oxidizing/reducing agents. Major products depend on the specific reaction conditions.
Scientific Research Applications
Polymer Chemistry: 2-(Benzyloxymethyl)oxetane is used in the synthesis of functional polymers, such as polyoxetanes.
Drug Delivery: Researchers explore its potential as a building block for drug delivery systems due to its stability and reactivity.
Materials Science: It contributes to the development of novel materials with unique properties.
Mechanism of Action
The exact mechanism of action remains an active area of research. its reactivity and stability make it valuable for various applications.
Comparison with Similar Compounds
Other Oxetanes: Compare with other oxetanes, such as unsubstituted oxetane and other benzyl-substituted oxetanes.
Functionalized Ethers: Consider related compounds with similar functional groups.
Properties
IUPAC Name |
2-(phenylmethoxymethyl)oxetane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-4-10(5-3-1)8-12-9-11-6-7-13-11/h1-5,11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLDXXXZBRCPIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC1COCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Fluoro-3-[(2R,4S)-4-fluoro-2-pyrrolidinyl]-2-methoxypyridine](/img/structure/B12094193.png)


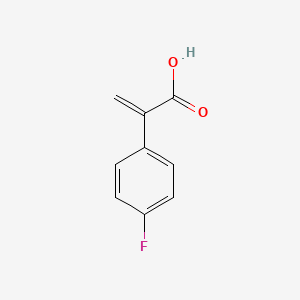

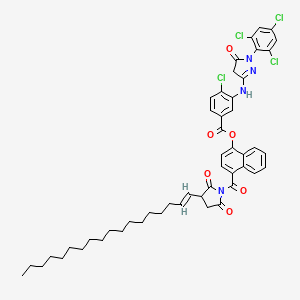
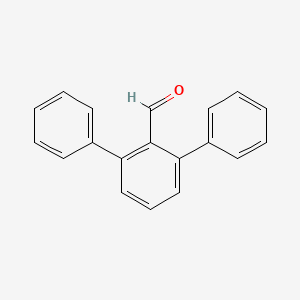

![benzenesulfonate;tert-butyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12094253.png)
